5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC13480905
Molecular Formula: C9H12BrNOS
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12BrNOS |
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Molecular Weight | 262.17 g/mol |
IUPAC Name | 5-bromo-4-methyl-N-propan-2-ylthiophene-2-carboxamide |
Standard InChI | InChI=1S/C9H12BrNOS/c1-5(2)11-9(12)7-4-6(3)8(10)13-7/h4-5H,1-3H3,(H,11,12) |
Standard InChI Key | YJBWLJOEKCCWMP-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1)C(=O)NC(C)C)Br |
Canonical SMILES | CC1=C(SC(=C1)C(=O)NC(C)C)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name, 5-bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide, reflects its substitution pattern on the thiophene ring:
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Position 2: Carboxamide group (-CONH-iPr).
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Position 4: Methyl group (-CH3).
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Position 5: Bromine atom (-Br).
Molecular Formula:
Molecular Weight: 296.19 g/mol (calculated based on analogs ).
Stereochemical Considerations
The compound is achiral due to the absence of stereocenters, as confirmed by analogous thiophene carboxamides .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis can be divided into three stages:
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Thiophene ring functionalization (introduction of methyl and bromine groups).
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Carboxylic acid intermediate formation.
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Amidation with isopropylamine.
Formation of 4-Methylthiophene-2-carboxylic Acid
A starting material such as 3-methylthiophene-2-carbaldehyde (as in ) can be oxidized to the corresponding carboxylic acid. For example:
Modification: Introducing a methyl group at position 4 may require directed ortho-metalation or Friedel-Crafts alkylation .
Regioselective Bromination
Bromination at position 5 can be achieved using bromine () in dichloromethane/n-heptane at 3°C, as demonstrated in the synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid . Adjusting reaction conditions (e.g., Lewis acids) may enhance regioselectivity.
Esterification and Amidation
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Esterification: Convert the carboxylic acid to an ester (e.g., methyl ester) using .
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Amidation: React the ester with isopropylamine in the presence of a coupling agent (e.g., EDCl/HOBt) or via a dioxazolone intermediate .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
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NMR: Key signals include:
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IR: Stretches at 1650 cm (amide C=O) and 600 cm (C-Br).
Challenges and Optimization Opportunities
Synthetic Hurdles
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Regioselectivity: Competing bromination at C3/C4 requires careful control .
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Amidation Yield: Side reactions (e.g., over-hydrolysis) necessitate optimized coupling conditions .
Scalability
Patent reports a 46% yield for a similar brominated thiophene carboxylate, highlighting the need for improved catalytic systems (e.g., copper-free Ullmann coupling).
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